molecular formula C7H7NO5S B8808641 3-Nitrotoluene-4-sulfonic acid CAS No. 65542-35-0

3-Nitrotoluene-4-sulfonic acid

Cat. No. B8808641
CAS RN: 65542-35-0
M. Wt: 217.20 g/mol
InChI Key: MXGITBULPTZNHM-UHFFFAOYSA-N
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Description

3-Nitrotoluene-4-sulfonic acid is a derivative of nitrotoluene, which is a pale yellow solid . It is one of the three isomers of nitrotoluene . The principal application of nitrotoluene involves its sulfonation to give nitrotoluene-sulfonic acid . This species can be oxidatively coupled to produce stilbene derivatives, which are used as dyes .


Synthesis Analysis

The synthesis of 3-Nitrotoluene-4-sulfonic acid involves the sulfonation of nitrotoluenes in 30% oleum . The temperature effect on the isomer distribution in the monosulfonation products has been examined by proton NMR analysis of the reaction mixtures . In the sulfonation of o-nitrotoluene, 2-nitrotoluene-4-sulfonic acid was the sole product . Three isomeric sulfonic acids, 3-nitrotoluene-4-, 5- and 6-sulfonic acids, were obtained from the sulfonation of m-nitrotoluene .


Molecular Structure Analysis

The molecular structure of 3-Nitrotoluene-4-sulfonic acid is similar to that of nitrotoluene, with the addition of a sulfonic acid group . The presence of this group significantly alters the properties of the molecule, including its reactivity and solubility .


Chemical Reactions Analysis

3-Nitrotoluene-4-sulfonic acid undergoes reactions typical for nitrobenzene derivatives . For example, it can be hydrogenated to give p-toluidine . It can also undergo oxidation of the methyl substituent, yielding various products depending on the conditions .


Physical And Chemical Properties Analysis

3-Nitrotoluene-4-sulfonic acid crystallizes from water as pale yellow hygroscopic needles of the dihydrate .

Mechanism of Action

The mechanism of action of 3-Nitrotoluene-4-sulfonic acid involves electrophilic aromatic substitution . The nitro (NO2), sulfonic acid (SO3H), and carbonyl (C=O) substituents have a full or partial positive charge on the atom bonded to the aromatic ring . Structures in which like-charges are close to each other are destabilized by charge repulsion, so these substituents inhibit ortho and para substitution more than meta substitution .

Safety and Hazards

3-Nitrotoluene-4-sulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if inhaled, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

CAS RN

65542-35-0

Product Name

3-Nitrotoluene-4-sulfonic acid

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

4-methyl-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H7NO5S/c1-5-2-3-7(14(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H,11,12,13)

InChI Key

MXGITBULPTZNHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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